molecular formula C17H15N5O B3029262 3'-O-Methyluridine CAS No. 6038-59-1

3'-O-Methyluridine

Cat. No. B3029262
CAS RN: 6038-59-1
M. Wt: 305.33 g/mol
InChI Key: HIUITJWNRMJIBF-UHFFFAOYSA-N
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Description

3'-O-Methyluridine (3'-OMU) is a modified nucleoside that is used in a variety of biological processes and scientific research applications. It has been used in biochemistry and molecular biology for over 50 years and its applications are still expanding. 3'-OMU has a wide range of biochemical and physiological effects, and is used in laboratory experiments for a variety of purposes.

Scientific Research Applications

Isolation and Identification

3'-O-Methyluridine has been isolated from normal human urine, showcasing its presence as a natural component in biological fluids. This isolation was achieved through chromatographic methods, establishing its identity through UV spectra and hydrolysis (Markiw, 1973). Additionally, the compound was also identified in human urine using gas chromatography-mass spectrometry, confirming its natural occurrence in human fluids (McClure & Schram, 1989).

Chemical Synthesis and Properties

Research on this compound includes its chemical synthesis. For instance, 2′-O-Methyluridine was prepared from uridine using p-methoxybenzyl group as a protecting group, highlighting a method of chemoselective protection and deprotection (Akiyama, Nishimoto, & Ozaki, 1990). Moreover, studies on the conformational properties of this compound and related compounds have been conducted, providing insights into their structural aspects in solution (Desaulniers, Chui, & Chow, 2005).

Enzymatic and Biological Aspects

The exploration of this compound in enzymatic and biological contexts is also notable. Studies have examined the conformational rigidity of specific pyrimidine residues in RNA, shedding light on the roles of modifications like 2'-O-methylation in nucleotides, which is relevant to understanding the behavior of this compound in biological systems (Kawai et al., 1992). Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) studies of modified nucleosides like 2′‐O‐methyluridine in mice have been conducted, providing insights into their pharmacokinetic properties and potential therapeutic applications (Lozac’h et al., 2016).

Future Directions

The discovery of dynamic and reversible modifications in messenger RNA (mRNA) is opening new directions in RNA modification-mediated regulation of biological processes . Future work on transcriptome-wide mapping of m5U will further uncover the functional roles of m5U in mRNA of mammals .

Mechanism of Action

Target of Action

3’-O-Methyluridine, also known as N3-methyluridine, is a pyrimidine nucleoside . It primarily targets ribosomal RNAs (rRNAs) in living organisms, where it is present as an RNA modification . This modification has been detected in 23S rRNA of archaea, 16S and 23S rRNA of eubacteria, and 18S, 25S, and 28S of eukaryotic ribosomal RNAs . The role of rRNA is crucial in protein synthesis, where it provides a mechanism for decoding mRNA into amino acids and interacts with the tRNAs during translation .

Mode of Action

This modification likely influences the structure and function of the rRNA, potentially affecting the process of protein synthesis .

Biochemical Pathways

The biochemical pathways affected by 3’-O-Methyluridine involve the formation of modified ribonucleosides in RNA. The evolutionarily conserved proteins MnmE and GidA are known to catalyze the formation of two methyluridine derivatives at tRNA wobble positions . These modifications play a critical role in decoding NNG/A codons and maintaining the reading frame during mRNA translation .

Pharmacokinetics

Studies on similar compounds, such as [5‐3h]‐2′‐o‐methyluridine, suggest that these compounds are rapidly distributed throughout the body following intravenous administration . Three metabolites, namely uridine (M1), cytidine (M2), and uracil (M3), were identified as the major circulating components, representing 32.8%, 8.11%, and 23.6% of radioactivity area under the curve, respectively . Renal excretion accounted for about 52.7% of the dose .

Result of Action

The molecular and cellular effects of 3’-O-Methyluridine’s action are primarily related to its role in modifying rRNA. These modifications can influence the process of protein synthesis, potentially affecting the structure and function of proteins within the cell .

Biochemical Analysis

Biochemical Properties

3’-O-Methyluridine is involved in the methylation of 2′ and 3′ hydroxyl groups of uridines in plant microRNAs . This biochemical reaction involves enzymes and proteins that interact with 3’-O-Methyluridine, leading to the formation of methylated uridines .

Cellular Effects

It is known that uridine, a similar compound, plays a pivotal role in various cellular processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging . It is reasonable to speculate that 3’-O-Methyluridine may have similar effects on cells.

Molecular Mechanism

It is known that uridine, a similar compound, is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Temporal Effects in Laboratory Settings

It is known that uridine, a similar compound, has long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that uridine, a similar compound, has dose-dependent effects on apoptotic markers in animal models .

Metabolic Pathways

3’-O-Methyluridine is involved in the methylation of 2′ and 3′ hydroxyl groups of uridines in plant microRNAs . This process is part of the larger metabolic pathway involving the formation of methylated uridines .

Transport and Distribution

It is known that uridine, a similar compound, enters cells through nucleoside transporter .

Subcellular Localization

It is known that uridine, a similar compound, is found in plasma and cerebrospinal fluid with a concentration higher than the other nucleosides .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNATSNMFLEFRB-ZOQUXTDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=CC(=O)NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346818
Record name 3'-O-Methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6038-59-1
Record name 3'-O-Methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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